molecular formula C9H9BrF2N2O3 B2579888 Ethyl 3-bromo-6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylate CAS No. 2128657-45-2

Ethyl 3-bromo-6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylate

Cat. No.: B2579888
CAS No.: 2128657-45-2
M. Wt: 311.083
InChI Key: PYKKGBVPQBHKQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylate is a heterocyclic compound with a unique structure that includes bromine, fluorine, and an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the oxazine ring. The bromine and fluorine atoms are then introduced through halogenation reactions. The final step involves esterification to form the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Ethyl 3-bromo-6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals.

    Materials Science: Use in the synthesis of novel materials with unique properties.

    Biological Studies: Investigation of its biological activity and potential as a bioactive compound.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-chloro-6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylate
  • Ethyl 3-iodo-6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylate
  • Ethyl 3-bromo-6,6-difluoro-5,7-dihydro-1,2,4-triazolo[4,3-b][1,3]oxazine-2-carboxylate

Uniqueness

Ethyl 3-bromo-6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylate is unique due to its specific combination of bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of the oxazine ring also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 3-bromo-6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2N2O3/c1-2-16-8(15)6-5(10)7-14(13-6)3-9(11,12)4-17-7/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKKGBVPQBHKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CC(COC2=C1Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.